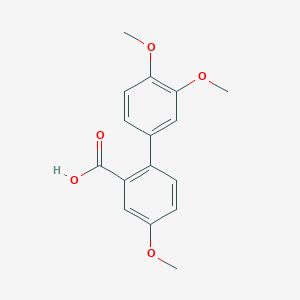
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid (5-DCFBA) is a widely used organic compound in scientific research. It is a synthetic organic compound composed of two chlorine atoms and one fluorine atom attached to a benzene ring. 5-DCFBA is used for a variety of purposes, including synthesis, biological assay, and drug discovery. It is also used as a reagent in the preparation of other compounds.
Mécanisme D'action
The mechanism of action of 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed that its fluorescence properties are responsible for its biological effects. It is thought to interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid, 95% have been studied in a variety of organisms. In humans, it has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. In animals, it has been found to have anti-inflammatory, anti-tumor, and anti-fungal effects. In plants, it has been found to have anti-fungal, anti-bacterial, and insecticidal effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid, 95% has a number of advantages for use in laboratory experiments. Its fluorescence properties make it useful for detecting and quantifying biological molecules. It is also relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with care. In addition, it is expensive and can be difficult to obtain.
Orientations Futures
There are a number of potential future directions for the use of 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid, 95% in scientific research. It could be used to develop new drug delivery systems, to detect and quantify biomarkers, and to study the effects of environmental pollutants. It could also be used to develop new nanomaterials and to study the effects of genetic mutations. In addition, it could be used to study the effects of different environmental conditions on biological systems.
Méthodes De Synthèse
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid, 95% can be synthesized from benzene and various halogenated compounds. The synthesis involves a Friedel-Crafts reaction, whereby the halogenated compound is reacted with benzene in the presence of an acid catalyst. The reaction proceeds in three steps: the formation of an intermediate, the formation of a second intermediate, and the formation of the final product. The reaction can be carried out in either an aqueous or organic solvent.
Applications De Recherche Scientifique
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid, 95% is used in a wide range of scientific research applications. It is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and food additives. It is also used in biological assays and drug discovery. Its fluorescence properties make it useful for detecting and quantifying biological molecules. In addition, it is used in the synthesis of nanomaterials and in the preparation of drug delivery systems.
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)7-4-5-11(16)9(6-7)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZOATLNFKXGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681119 |
Source


|
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1178807-51-6 |
Source


|
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














